molecular formula C10H13ClO3S B13483824 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride

2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13483824
M. Wt: 248.73 g/mol
InChI Key: RLOFCYWMVJDBNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonate ester or sulfonamide through nucleophilic substitution. The sulfonyl chloride group is highly reactive and readily reacts with nucleophiles, leading to the formation of the desired product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

Uniqueness

Compared to similar compounds, 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride offers unique reactivity due to the presence of the 3,5-dimethylphenoxy group. This structural feature imparts distinct electronic and steric properties, making it more selective in certain reactions . Additionally, its ability to form stable sulfonate esters and sulfonamides makes it a valuable reagent in various synthetic applications .

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c1-8-5-9(2)7-10(6-8)14-3-4-15(11,12)13/h5-7H,3-4H2,1-2H3

InChI Key

RLOFCYWMVJDBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCS(=O)(=O)Cl)C

Origin of Product

United States

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